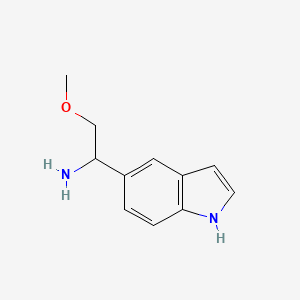

1-(1H-indol-5-yl)-2-methoxyethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1H-indol-5-yl)-2-methoxyethanamine” is a compound that contains an indole ring, which is an important component of bioactive molecules . The indole ring is also found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives has been reported in several studies. For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and identified as potential anticancer candidates . Another study reported the synthesis of new indole derivatives using 1H-indol-5-ylamine as a starting material .Chemical Reactions Analysis

Indole derivatives have been reported to exhibit various biological activities. For example, 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives were reported as potential anti-inflammatory and antibacterial agents .Scientific Research Applications

Neurotransmitter Metabolism and Schizophrenia

Research by Uebelhack, Franke, and Seidel (1983) explored the metabolism of indolamines, including compounds structurally related to 1-(1H-indol-5-yl)-2-methoxyethanamine, in the context of acute paranoid schizophrenia. The study found elevated levels of psychotomimetic indolamines in patients compared to controls, suggesting a link between indolamine metabolism and schizophrenia symptoms Uebelhack, Franke, & Seidel, 1983.

Psychotherapeutic Effects and Use Patterns

Davis et al. (2018) investigated the use of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound with similarities to 1-(1H-indol-5-yl)-2-methoxyethanamine, focusing on patterns of use, motivations, subjective effects, and potential benefits. The study highlighted its use for spiritual exploration and reported psychotherapeutic effects, including improvements in psychiatric disorders such as PTSD, depression, anxiety, and substance use disorders, suggesting potential therapeutic applications Davis et al., 2018.

Serotonin Receptor Occupancy and Potential Therapeutic Applications

A study by Rabiner et al. (2002) on a novel 5-HT(1A) antagonist indicated potential applications in treating anxiety and mood disorders, providing insight into how related compounds like 1-(1H-indol-5-yl)-2-methoxyethanamine might interact with serotonin receptors to offer therapeutic benefits Rabiner et al., 2002.

Analgesic and Anxiolytic Properties

Research on melatonin, an indolamine structurally related to 1-(1H-indol-5-yl)-2-methoxyethanamine, has shown potential anxiolytic and sedative properties without impairing cognitive and psychomotor skills. Turkistani et al. (2007) demonstrated that premedication with melatonin could reduce the required dose of anesthetics, suggesting analgesic and anxiolytic applications for related compounds Turkistani et al., 2007.

Metabolic Pathways and Toxicology

The identification of metabolites of synthetic indole-derived compounds in human urine by Kavanagh et al. (2012) and the investigation into the metabolism of ibogaine, revealing 12-hydroxyibogamine's high affinity for the serotonin transporter by Mash et al. (1995), contribute to understanding the metabolic pathways and potential toxicological aspects of 1-(1H-indol-5-yl)-2-methoxyethanamine Kavanagh et al., 2012; Mash et al., 1995.

Safety and Hazards

properties

IUPAC Name |

1-(1H-indol-5-yl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-7-10(12)8-2-3-11-9(6-8)4-5-13-11/h2-6,10,13H,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZZTCZWPSIIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC2=C(C=C1)NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-5-yl)-2-methoxyethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)

![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)

![(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide](/img/structure/B2656019.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2656021.png)

![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)